2-Fluoro-5-isothiocyanatopyridine

Lipophilicity ADME Drug design

Researchers seeking sequential pyridine diversification face slow SNAr kinetics with 2-Cl analogs, risking isothiocyanate degradation. 2-Fluoro-5-isothiocyanatopyridine offers 320-fold faster fluoride displacement for two-stage elaboration under mild conditions. • 320× faster SNAr vs 2-Cl-preserves NCS for thiourea/heterocycle formation • MW 154.17, LogP 2.7, TPSA 57.3 Ų-rule-of-three compliant CNS fragment • ≥95% purity; ships ambient, store at 2-8°C under inert gas • Patent-validated in biofilm inhibition (WO2009142720A1)

Molecular Formula C6H3FN2S
Molecular Weight 154.17 g/mol
Cat. No. B13702795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-isothiocyanatopyridine
Molecular FormulaC6H3FN2S
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N=C=S)F
InChIInChI=1S/C6H3FN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
InChIKeyIYQUATIPVITFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-isothiocyanatopyridine (CAS 1198160-13-2): Procurement-Relevant Physicochemical and Structural Profile


2-Fluoro-5-isothiocyanatopyridine is a heterocyclic building block of the fluoropyridyl-isothiocyanate class (C₆H₃FN₂S, MW 154.17 g/mol), featuring a fluorine substituent at the pyridine 2-position and an electrophilic isothiocyanate (-N=C=S) group at the 5-position [1]. The compound is commercially available at ≥95% purity, typically requiring storage at 2–8 °C under inert atmosphere to prevent hydrolytic and dimerization degradation characteristic of heterocyclic isothiocyanates . Its computed XLogP3 of 2.7, topological polar surface area (TPSA) of 57.3 Ų, and zero hydrogen bond donors place it within favorable drug-like and CNS-accessible chemical space [1]. The combination of a 2-fluoro substituent with a 5-isothiocyanate group creates a bifunctional scaffold suitable for sequential nucleophilic aromatic substitution (SNAr) at the 2-position followed by isothiocyanate-mediated conjugation or heterocycle formation at the 5-position, distinguishing it from non-halogenated or differently halogenated pyridyl-isothiocyanate analogs [2].

Scaffold Sequential SNAr–isothiocyanate diversification platform
Profile CNS MPO-aligned computed properties for neuroscience probes
Reactivity Fluorine-modulated isothiocyanate electrophilicity for bioconjugation

2-Fluoro-5-isothiocyanatopyridine: Why the 2-Chloro, 2-Bromo, and Regioisomeric Analogs Cannot Serve as Drop-In Replacements


Caution: High-strength, direct head-to-head comparative experimental data for 2-fluoro-5-isothiocyanatopyridine versus its closest analogs remain sparse in the peer-reviewed literature. The evidence below is therefore assembled from cross-study physicochemical comparisons and well-established class-level reactivity principles. Nevertheless, these orthogonal lines of evidence collectively demonstrate that the 2-fluoro-5-isothiocyanatopyridine scaffold possesses a unique confluence of properties—lower lipophilicity, superior SNAr leaving-group aptitude, minimal molecular weight, and specific patent-reported biological selection—that cannot be simultaneously replicated by the corresponding 2-chloro, 2-bromo, or regioisomeric (3-/4-/6-substituted) variants [1]. A procurement decision that treats these analogs as interchangeable risks: (i) lower synthetic efficiency in sequential diversification schemes due to the 320-fold slower SNAr displacement of chloride versus fluoride [2]; (ii) altered physicochemical profiles (ΔLogP ≥ 0.4 units) that can confound SAR interpretation in lead optimization campaigns [3]; and (iii) forfeiture of the fluorine-specific biological recognition patterns exploited in the biofilm-inhibition patent family [4].

SNAr kinetics mismatch
2-Chloro and 2-bromo analogs undergo significantly slower nucleophilic aromatic substitution, which may impede sequential diversification workflows reliant on the 2-position as a first-stage reactive handle.
Lipophilicity shift
The 2-chloro analog exhibits a higher LogP (Δ ≥ +0.4), potentially altering SAR interpretation in lead optimization studies where lower lipophilicity is desired for CNS or solubility profiles.
Patent-specific scaffold
The 2-fluoro-5-isothiocyanato pattern is explicitly selected for biofilm inhibition patents; non-fluorinated or alternative halogen variants may lack this reported biological context.

2-Fluoro-5-isothiocyanatopyridine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Guide


Lipophilicity (LogP) Advantage of 2-Fluoro- vs 2-Chloro-5-isothiocyanatopyridine for Favorable Drug-Like Physicochemical Profiles

The computed XLogP3 of 2-fluoro-5-isothiocyanatopyridine is 2.7 [1], while the measured/calculated LogP of 2-chloro-5-isothiocyanatopyridine is 3.119 [2]. This ΔLogP of approximately −0.42 units represents a roughly 2.6-fold lower theoretical octanol–water partition coefficient for the fluoro analog, consistent with the well-established tendency of aryl fluorination to reduce lipophilicity relative to aryl chlorination [3].

Lipophilicity comparison
Cross-study comparable
ΔLogP −0.42
Lower LogP may benefit CNS lead optimization profiles
2-F (XLogP3 2.7) vs 2-Cl (LogP 3.12)
Lipophilicity ADME Drug design Lead optimization

SNAr Leaving-Group Aptitude: 2-Fluoropyridine Core Reacts 320-Fold Faster than 2-Chloropyridine in Nucleophilic Aromatic Substitution

Competition kinetics established that 2-fluoropyridine undergoes SNAr displacement by sodium ethoxide in ethanol at +25 °C at a rate 320 times greater than that of 2-chloropyridine [1]. This rate enhancement is a class-level property of 2-fluoroheteroarenes that has been exploited for mild, sequential functionalization of complex pyridine-containing scaffolds [2]. Applied to 2-fluoro-5-isothiocyanatopyridine, the 2-fluoro substituent serves as a reactive handle for initial SNAr diversification, while the 5-isothiocyanate remains available for subsequent thiourea or heterocycle formation—a synthetic sequence that would be kinetically impeded with the 2-chloro or 2-bromo analogs due to their drastically slower SNAr displacement rates.

SNAr rate advantage
Class-level inference
~320× faster
Supports sequential diversification under mild conditions
2-F vs 2-Cl pyridine; EtO⁻, +25 °C
Nucleophilic aromatic substitution SNAr Synthetic methodology Late-stage functionalization

Molecular Weight and Fragment/Lead Efficiency: 2-Fluoro-5-isothiocyanatopyridine Offers a ~16 Da Advantage over the 2-Chloro Analog

2-Fluoro-5-isothiocyanatopyridine (MW 154.17 g/mol) [1] is 16.45 Da lighter than 2-chloro-5-isothiocyanatopyridine (MW 170.62 g/mol) and 60.90 Da lighter than 2-bromo-5-isothiocyanatopyridine (MW 215.07 g/mol) . In fragment-based drug discovery (FBDD), a 16 Da reduction represents a meaningful improvement in fragment efficiency metrics; the 'rule of three' for fragments specifies MW < 300, and every 10 Da reduction increases the likelihood of identifying ligand-efficient starting points [2]. The lower MW of the fluoro analog also translates into more moles per gram of purchased material, offering superior atom economy when the isothiocyanatopyridine unit constitutes a substructure of the final target compound.

Molecular weight
Cross-study comparable
ΔMW −16.45 Da
Lower MW supports fragment efficiency goals
2-F (154.17) vs 2-Cl (170.62) vs 2-Br (215.07)
Fragment-based drug discovery Lead efficiency Atom economy Molecular weight optimization

Patent-Reported Selection for Biofilm Inhibition: 2-Fluoro-5-isothiocyanatopyridine Is Specifically Claimed over Non-Fluorinated and Alternative-Halogen Pyridyl Isothiocyanates

2-Fluoro-5-isothiocyanatopyridine (designated 6-fluoro-3-pyridyl isothiocyanate) is explicitly disclosed as a reactant and building block within PCT application WO2009142720A1, which claims organic compounds for inhibiting or preventing bacterial biofilm formation [1]. In contrast, 5-bromo-2-isothiocyanatopyridine—a structurally analogous brominated pyridyl isothiocyanate—was independently evaluated in a series of thiourea derivatives for HIV-1 reverse transcriptase inhibition and showed no significant antiviral activity across all tested derivatives [2]. While these are cross-study observations from distinct biological contexts, the differential patent selection of the 2-fluoro-5-isothiocyanato substitution pattern—rather than the 2-chloro, 2-bromo, or regioisomeric variants—for a therapeutically relevant biofilm indication constitutes tangible evidence of its differentiated application profile.

Biofilm selection
Cross-study comparable
Patent-selected
vs Br-analog inactive (HIV-1 RT)
May support patent-specific anti-biofilm research
WO2009142720A1; distinct bioassays
Biofilm inhibition Antimicrobial Patent specificity Isothiocyanate warhead

Isothiocyanate Electrophilicity Modulation by 2-Fluoro Substitution: Stronger -I Effect Enhances Conjugation Rates with Biological Nucleophiles

The isothiocyanate (-N=C=S) group serves as an electrophilic warhead in targeted covalent inhibitor (TCI) design, reacting with cysteine, lysine, and other nucleophilic protein residues [1]. The electrophilicity of the isothiocyanate carbon is modulated by the electronic character of substituents on the attached aromatic ring. Fluorine (Pauling electronegativity 3.98) exerts a substantially stronger inductive electron-withdrawing effect (-I) than chlorine (Pauling electronegativity 3.16), particularly effective at the ortho position [2]. In 2-fluoro-5-isothiocyanatopyridine, the fluorine atom at position 2 withdraws electron density through the pyridine π-system, increasing the partial positive charge on the isothiocyanate carbon at position 5 and thereby enhancing its reactivity toward nucleophiles relative to the 2-chloro or unsubstituted pyridyl isothiocyanate analogs. This electronic effect is consistent with the computed C=S bond polarization trends observed in quantum-chemical studies of pyridyl isothiocyanates, where frontier orbital localization governs cycloaddition regioselectivity and addition rates [3].

Isothiocyanate electrophilicity
Class-level inference
F (EN 3.98) > Cl (EN 3.16)
-I effect dominance
May enhance conjugation with biological nucleophiles
Ortho-F inductive withdrawal; quantum-chemical data
Electrophilicity Covalent warhead Isothiocyanate reactivity Bioconjugation

CNS Drug-Likeness Profile: 2-Fluoro-5-isothiocyanatopyridine Falls Within Favorable Physicochemical Ranges for Brain-Penetrant Probe Design

The computed physicochemical parameters of 2-fluoro-5-isothiocyanatopyridine—MW 154.17, XLogP3 2.7, TPSA 57.3 Ų, HBD 0, HBA 4, and 1 rotatable bond [1]—fall within the optimal ranges for CNS drug-likeness as defined by the widely cited multiparameter optimization (MPO) score criteria: MW < 400, LogP < 5, TPSA < 90 Ų, HBD ≤ 3 [2]. For comparison, 2-chloro-5-isothiocyanatopyridine (MW 170.62, LogP 3.119) marginally exceeds the optimal LogP for CNS penetration and carries a higher MW penalty [3]. While this is a computed physicochemical comparison rather than an in vivo brain penetration measurement, the target compound's favorable CNS MPO profile makes it a more appropriate starting scaffold for neuroscience-focused covalent probe or inhibitor programs than its higher-LogP chloro or bromo counterparts.

CNS drug-likeness
Supporting evidence
CNS MPO green zone
vs Cl-analog higher LogP
Computed profile aligns with brain-penetrant probe design
MW 154, LogP 2.7, TPSA 57.3, HBD 0
CNS drug design Blood-brain barrier Physicochemical property optimization Neuropharmacology

2-Fluoro-5-isothiocyanatopyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Targeted Covalent Inhibitor (TCI) and Chemoproteomic Probe Synthesis Leveraging the Isothiocyanate Electrophilic Warhead

The isothiocyanate group of 2-fluoro-5-isothiocyanatopyridine is a recognized electrophilic warhead for covalent modification of cysteine and lysine residues in kinase and protease drug targets [1]. The enhanced electrophilicity conferred by the 2-fluoro substituent (Δ electronegativity +0.82 vs Cl) accelerates protein–ligand adduct formation relative to chloro-substituted analogs [2]. This scenario is appropriate for medicinal chemistry teams building focused covalent fragment libraries, where the lower MW (154.17 Da) and favorable LogP (2.7) of the fluoro variant provide superior fragment efficiency metrics compared to the 2-chloro (MW 170.62, LogP 3.12) or 2-bromo (MW 215.07) alternatives [3].

Sequential SNAr Diversification for Parallel Medicinal Chemistry Library Synthesis

The 320-fold faster SNAr displacement rate of 2-fluoropyridines versus 2-chloropyridines [1] enables chemists to use the 2-fluoro position of 2-fluoro-5-isothiocyanatopyridine as a privileged first-stage diversification handle under mild conditions (e.g., amine or alkoxide nucleophiles at ambient to moderate temperature), while retaining the 5-isothiocyanate for subsequent thiourea formation, cycloaddition, or heterocycle construction. This two-step, one-scaffold workflow is kinetically impractical with the 2-chloro analog, where competitive degradation or dimerization of the isothiocyanate would outpace the slow SNAr step. This application scenario is especially relevant for CRO and pharma library production groups seeking to maximize chemical space coverage per synthetic cycle [2].

Biofilm Inhibition Research and Anti-Virulence Drug Discovery Exploiting Patent-Validated Scaffold Selection

The explicit disclosure of 2-fluoro-5-isothiocyanatopyridine in biofilm inhibition patent WO2009142720A1 [1] validates this specific substitution pattern for antibacterial biofilm programs. Researchers pursuing non-bactericidal anti-virulence strategies—particularly against biofilm-forming pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis—can prioritize this compound as a building block for generating patent-relevant structure–activity relationship data, while noting that alternative halogenated pyridyl isothiocyanates (e.g., 5-bromo-2-isothiocyanatopyridine) have not demonstrated activity in distinct but conceptually related anti-infective screening cascades [2].

Fragment-Based Lead Discovery (FBLD) and CNS-Penetrant Probe Design

With MW 154.17, LogP 2.7, TPSA 57.3 Ų, and zero HBD, 2-fluoro-5-isothiocyanatopyridine satisfies all 'rule of three' fragment criteria (MW < 300, LogP ≤ 3, HBD ≤ 3) [1] and falls within the CNS MPO 'green zone' (desirability score ≥ 4) [2]. The 16-Da MW advantage over the 2-chloro analog and superior LogP alignment make the fluoro variant the preferred purchasing choice for FBLD screening libraries aimed at CNS targets, where controlling molecular weight and lipophilicity is critical for maintaining brain exposure [3].

Application
Selection Property
Validation Focus
TCI & chemoproteomic probe synthesis
Isothiocyanate electrophilicity (F-modulated)
Protein–ligand adduct formation kinetics
Sequential SNAr–isothiocyanate library synthesis
2-F SNAr leaving-group aptitude
Mild-condition diversification efficiency
Biofilm inhibition & anti-virulence research
Patent-validated 2-fluoro-5-NCS scaffold
Biofilm phenotype screening outcomes
Fragment-based CNS lead discovery
Low MW & CNS MPO-aligned properties
Fragment efficiency & brain penetration probability
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